molecular formula C5H7NO B118560 Furfurylamine CAS No. 617-89-0

Furfurylamine

Cat. No.: B118560
CAS No.: 617-89-0
M. Wt: 97.12 g/mol
InChI Key: DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Description

Furfurylamine, also known as 2-aminomethylfuran, is an aromatic amine derived from furfural. It is characterized by the presence of a furan ring attached to an aminomethyl group. This compound is notable for its applications in various fields, including pharmaceuticals, polymers, and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Furfurylamine is an aromatic amine typically formed by the reductive amination of furfural with ammonia . It is used in the synthesis of various pharmaceutical drugs and chemical compounds . For instance, the pharmaceutical drug furtrethonium, a parasympathomimetic cholinergic, is a trimethyl ammonium derivative of this compound .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as reductive amination . This process involves the conversion of a carbonyl group (C=O) to an amine group (NH2) in the presence of a reducing agent . The reductive amination of furfural to this compound uses an aqueous solution of ammonia and molecular hydrogen as an amine source and a reducing agent, respectively .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of various chemicals. It is derived from furfural, a versatile platform molecule that can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . The conversion of furfural into high-value-added chemicals, including this compound, is part of these affected pathways .

Pharmacokinetics

It is known that this compound is soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the formation of various chemical compounds. For instance, it is used in the synthesis of the pharmaceutical drug furtrethonium . This compound also has use in the synthesis of Barmastine , a chemotherapeutic agent used in the treatment of certain types of cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reductive amination of furfural to this compound requires specific reaction conditions, such as a suitable catalyst and specific temperature and pressure . Furthermore, the sustainable production of amines from renewable resources, such as biomass, is necessary for the eco-friendly production of this compound .

Biochemical Analysis

Biochemical Properties

Furfurylamine interacts with a variety of enzymes and proteins in biochemical reactions. It is involved in the reductive amination of furfural, a process catalyzed by cobalt nanoparticles . This reaction is crucial for the sustainable production of amines from renewable resources .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the reductive amination of furfural, where it substitutes the –NH 2 moiety toward functionalized and structurally diverse molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits excellent stability and degradation properties

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the reductive amination of furfural

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfurylamine is typically synthesized through the reductive amination of furfural with ammonia. This process involves the reduction of furfural in the presence of ammonia and a suitable catalyst, such as nickel or cobalt, under hydrogenation conditions . The reaction is generally carried out at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced using similar reductive amination techniques but on a larger scale. The process involves the continuous flow of furfural and ammonia over a fixed-bed catalyst, often supported on silica or alumina, under controlled temperature and pressure conditions . This method ensures consistent production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Furfurylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form furfural or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using nickel or palladium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Furfurylamine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its versatile reactivity and the presence of both an aromatic furan ring and an aminomethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

furan-2-ylmethanamine
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InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
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InChI Key

DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CN
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Molecular Formula

C5H7NO
Record name FURFURYLAMINE
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DSSTOX Substance ID

DTXSID6052295
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Molecular Weight

97.12 g/mol
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Physical Description

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
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Flash Point

99 °F (NFPA, 2010)
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Vapor Pressure

4.73 [mmHg]
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CAS No.

617-89-0
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Synthesis routes and methods

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine, when submitted sequentially to palladium catalyzed coupling to N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine and deprotection with trifluoroacetic acid, gives (4E)-N-methyl-5-(6-oxazolo[4,5-b]pyridinyl)-4-penten-2-amine. The requisite 6-bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of M—C. Viaud et al., Heterocycles 41: 2799-2809 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck reaction. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by V. Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of furfurylamine?

A1: this compound has the molecular formula C5H7NO and a molecular weight of 97.12 g/mol. []

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. These techniques help confirm its structure and provide insights into its chemical environment. [, , ]

Q3: What is known about the conformation of this compound?

A3: Gas-phase electron diffraction and microwave spectroscopy studies revealed that this compound exists as a mixture of two conformers: a dominant gauche (skew) conformation (87%) and a syn conformation (13%) where the C-N bond eclipses the furan ring's C=C bond. Hydrogen bonding between the amine hydrogens and the furan oxygen or the C=C π-electrons likely stabilizes these conformations. []

Q4: What are the common methods for synthesizing this compound?

A4: this compound can be synthesized through several methods, including:

  • Reductive amination of furfural: This method utilizes furfural, another biomass-derived platform chemical, and employs catalysts like Raney nickel [, ], Raney cobalt [], or electron-rich ruthenium supported on nitrogen-doped biochar []. Ammonia and molecular hydrogen often serve as the nitrogen source and reducing agent, respectively [].
  • Direct conversion from furfuryl alcohol: This approach involves reacting furfuryl alcohol with ammonia in the presence of a catalyst, such as Raney nickel [].
  • Electrochemical reduction of furfuryloxime: This method employs a lead cathode in a water-ethyl acetate mixture of dipotassium orthophosphate for the reduction. []

Q5: What factors influence the selectivity of this compound synthesis via reductive amination?

A5: The selectivity towards primary or secondary amines during furfural reductive amination depends on the relative rates of hydrogenolysis and hydrogenation of the Schiff base intermediate. For instance, Raney cobalt exhibits high efficiency in hydrogenolysis, favoring this compound formation, while its low hydrogenation activity minimizes by-product formation. []

Q6: How do metal-support interactions affect the catalytic activity in furfural amination?

A6: Metal-support interactions play a crucial role in catalyst performance. For example, in Pd/MoO3-x catalysts, varying the preparation temperature modulates the interaction between Pd nanoparticles and the MoO3-x support. This modulation influences the catalyst's activity and selectivity towards this compound. MoV species in the support act as acidic promoters for carbonyl group activation and interact with Pd to promote the hydrogenolysis of Schiff base intermediates, enhancing this compound yield. []

Q7: What are the applications of this compound in polymer chemistry?

A7: this compound is a versatile building block for various polymers:

  • Benzoxazine resins: this compound reacts with phenols and formaldehyde to produce this compound-based benzoxazine monomers, which upon polymerization, yield high-performance thermosets with attractive thermal properties. [, , , ]
  • Polyurethane-epoxy networks: this compound-modified DGEBA (diglycidyl ether of bisphenol A) can be used as a crosslinker for polyurethane prepolymers. This compound can act as a thermoreversible coupling element through Diels-Alder adducts, influencing the network properties. []
  • Polyaspartic acid graft copolymers: Grafting this compound onto polyaspartic acid produces copolymers with excellent scale and corrosion inhibition properties, surpassing the performance of unmodified polyaspartic acid. []

Q8: How does this compound enhance the properties of benzoxazine resins?

A8: Incorporating this compound into benzoxazine resins offers several advantages:

  • Lower curing temperature: The furan moiety in this compound-based benzoxazines exerts a co-operative activating effect, leading to lower polymerization temperatures compared to conventional benzoxazines. []
  • Improved thermal stability: this compound contributes to enhanced thermal stability in the resulting polybenzoxazines, evidenced by higher degradation temperatures and char yields. [, , ]
  • Renewable content: Utilizing this compound derived from biomass aligns with the increasing demand for sustainable and bio-based polymers. []

Q9: Can this compound be used in the development of self-healing polymers?

A9: Yes, this compound plays a crucial role in creating self-healing polymers:

  • Diels-Alder chemistry: The furan ring in this compound participates in reversible Diels-Alder reactions with bismaleimides, enabling the formation of dynamic covalent bonds. This reversibility imparts self-healing properties to the resulting polymer networks. [, ]
  • Fatty acid-based networks: Reacting epoxidized fatty acids with this compound introduces furan functionality, enabling the creation of crosslinked networks via Diels-Alder chemistry with bismaleimides. These networks exhibit thermoreversible crosslinking and self-healing capabilities. []

Q10: How does the carbonization temperature affect the properties of this compound-derived carbon adsorbents?

A10: Carbonization temperature significantly influences the properties of this compound-based polybenzoxazine-derived carbon adsorbents. Higher carbonization temperatures generally lead to increased surface area and pore volume, enhancing CO2 adsorption capacity. []

Q11: Has computational chemistry been used to study this compound and its derivatives?

A11: Yes, computational methods like Density Functional Theory (DFT) have been employed to investigate:

  • Adsorption behavior: DFT calculations revealed differences in the adsorption energies of NH3 and H2 on various metal surfaces, providing insights into the selectivity of different metals in reductive amination reactions. [, ]

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